Lifirafenib (BGB-283)

Kinase Inhibition Enzymatic Assay IC50

Lifirafenib (BGB-283) is a reversible type II RAF inhibitor with unique dual RAF/EGFR activity. Unlike first-generation BRAF inhibitors, it blocks RAF dimer signaling and feedback EGFR reactivation, ensuring sustained target suppression in BRAF V600E CRC and KRAS-mutant NSCLC models. Essential for in vivo studies requiring vertical pathway blockade without paradoxical MAPK activation.

Molecular Formula C25H17F3N4O3
Molecular Weight 478.4 g/mol
Cat. No. B15149579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLifirafenib (BGB-283)
Molecular FormulaC25H17F3N4O3
Molecular Weight478.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F
InChIInChI=1S/C25H17F3N4O3/c26-25(27,28)11-1-4-15-16(9-11)31-24(30-15)21-20-14-10-12(2-5-17(14)35-22(20)21)34-18-7-8-29-23-13(18)3-6-19(33)32-23/h1-2,4-5,7-10,20-22H,3,6H2,(H,30,31)(H,29,32,33)
InChIKeyNGFFVZQXSRKHBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lifirafenib (BGB-283): A Dual RAF/EGFR Inhibitor for RAS/RAF-Driven Solid Tumors — Procurement & Selection Guide


Lifirafenib (BGB-283) is an investigational, reversible, type II RAF inhibitor that potently targets wild-type A-RAF, B-RAF, C-RAF, and the epidermal growth factor receptor (EGFR) [1]. It is differentiated by its ability to inhibit RAF dimers and concurrent EGFR activity, a feature engineered to suppress feedback reactivation mechanisms that limit the efficacy of first-generation BRAF inhibitors [2].

Why Generic RAF Inhibitors Cannot Substitute for Lifirafenib (BGB-283)


First-generation BRAF inhibitors (e.g., vemurafenib, dabrafenib) are ineffective as monotherapies in BRAF-mutant colorectal cancer (CRC) due to rapid feedback reactivation of EGFR signaling [1]. Furthermore, these agents paradoxically activate the MAPK pathway in RAS-mutant cells, limiting their utility and even promoting secondary malignancies [2]. Lifirafenib’s molecular design specifically addresses these two liabilities: its RAF dimer inhibition mitigates paradoxical activation, while its concurrent EGFR inhibition blocks feedback-driven resistance [3]. Simple in-class substitution with a BRAF V600E inhibitor is therefore not functionally equivalent for models involving EGFR co-expression or RAS co-mutation.

Lifirafenib (BGB-283) Quantitative Differentiation Evidence: Potency, Selectivity & In Vivo Efficacy


Biochemical Potency: Comparable BRAF V600E Inhibition with Added EGFR Activity

Lifirafenib exhibits a dual inhibition profile. It inhibits recombinant BRAF V600E kinase domain with an IC50 of 23 nM, which is comparable to vemurafenib (IC50 = 31 nM) [1]. Critically, lifirafenib also potently inhibits EGFR with an IC50 of 29 nM, whereas vemurafenib is reported to be >10 µM for EGFR, effectively conferring >300-fold selectivity [2]. This functional dual activity is absent in first-generation inhibitors like dabrafenib (BRAF V600E IC50 ~0.65 nM, EGFR inactive) and encorafenib (BRAF V600E IC50 ~0.35 nM, EGFR inactive) [3].

Kinase Inhibition Enzymatic Assay IC50 BRAF V600E EGFR

Suppression of Feedback Reactivation: Sustained pERK Inhibition in BRAF V600E CRC Models

In BRAF V600E colorectal cancer (WiDr) cells, treatment with vemurafenib results in a transient inhibition of pERK followed by robust rebound due to EGFR-mediated feedback reactivation [1]. In contrast, lifirafenib achieves sustained inhibition of pERK in the same model because it simultaneously inhibits RAF and the reactivated EGFR signaling [2]. BGB-283 has been shown to inhibit vemurafenib-induced p-ERK activation and selumetinib-induced p-MEK feedback activation in K-RAS mutated cells [3].

Colorectal Cancer Feedback Reactivation EGFR Pharmacodynamics WiDr

Clinical Efficacy: Objective Responses in B-RAF and K-RAS Mutant Tumors

In a Phase I dose-escalation/expansion study (N=131), lifirafenib monotherapy demonstrated confirmed objective responses (ORR) in 15.1% (8/53) of patients with BRAF mutations, including complete response in melanoma [1]. Notably, lifirafenib showed activity in K-RAS mutant NSCLC (1 confirmed PR) and endometrial cancer (1 confirmed PR) [1]. This contrasts with first-generation BRAF inhibitors which are contraindicated and show no efficacy in RAS-mutant tumors due to paradoxical activation [2].

Phase I Clinical Trial Objective Response Rate K-RAS Mutation BRAF V600E Solid Tumors

Synergistic Vertical Pathway Inhibition with MEK Inhibitors in KRAS-Mutant Models

Preclinical studies demonstrate a strong synergistic effect when lifirafenib is combined with MEK inhibitors (e.g., mirdametinib/PD-0325901) in K-RAS mutant NSCLC and CRC cell lines [1]. This synergy is attributed to lifirafenib's ability to inhibit RAF dimers, a mechanism not shared by monomer-specific BRAF inhibitors like dabrafenib or encorafenib [2]. This combination is currently under clinical investigation in a Phase 1b trial (NCT03905148) [3].

KRAS Mutation Combination Therapy Synergy MEK Inhibitor NSCLC CRC

Optimal Research Applications for Lifirafenib (BGB-283) Based on Differentiated Evidence


BRAF V600E Colorectal Cancer (CRC) Xenograft & Syngeneic Models

Lifirafenib is the optimal tool compound for in vivo studies of BRAF V600E CRC. Evidence demonstrates that lifirafenib, unlike vemurafenib, prevents EGFR-mediated feedback reactivation of MAPK signaling and achieves sustained pERK inhibition, leading to tumor regression in WiDr xenografts [1]. This avoids the confounding variable of rapid resistance that plagues first-generation BRAF inhibitor studies in this indication.

KRAS-Mutant Non-Small Cell Lung Cancer (NSCLC) Combination Studies

Lifirafenib is indicated for vertical pathway inhibition studies in KRAS-mutant NSCLC. Preclinical data confirm strong synergy with MEK inhibitors (e.g., mirdametinib) [2], and clinical proof-of-concept for lifirafenib monotherapy activity in KRAS-mutant NSCLC has been established (confirmed PR observed) [3]. This combination is under active clinical investigation, making lifirafenib a relevant comparator for benchmarking novel KRAS-pathway agents.

Investigating Paradoxical Activation and RAF Dimer Biology

Lifirafenib serves as a critical probe for dissecting RAF dimer signaling. As a type II RAF inhibitor, it binds both protomers of RAF dimers and does not induce paradoxical MAPK activation in RAS-mutant cells [4]. This contrasts sharply with type I inhibitors like dabrafenib and encorafenib, making lifirafenib essential for experiments designed to differentiate the biological consequences of monomer vs. dimer RAF inhibition.

EGFR-Driven Resistance Mechanism Studies

Lifirafenib’s unique dual RAF/EGFR inhibition profile makes it invaluable for studying adaptive resistance mediated by RTK feedback. In cell lines with EGFR co-expression or amplification, lifirafenib directly suppresses the EGFR rebound signal that otherwise limits the efficacy of selective BRAF inhibitors [1]. It provides a simplified, single-agent approach to modeling combined RAF and EGFR blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lifirafenib (BGB-283)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.